molecular formula C18H19N B1303065 4-(Diphenylmethylene)piperidine CAS No. 50706-57-5

4-(Diphenylmethylene)piperidine

Cat. No. B1303065
Key on ui cas rn: 50706-57-5
M. Wt: 249.3 g/mol
InChI Key: UNPKOFGAQOEDMF-UHFFFAOYSA-N
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Patent
US07317026B2

Procedure details

Sodium hydroxide (15.85 g, 396 mmol) in water (30 mL) was added to the carbamate 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine 19 (11.47 g, 35.7 mmol) dissolved in ethanol (150 mL). The mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature was then partitioned between water (100 mL) and ethyl acetate (150 mL). The mixture was stirred to dissolve the solid and the layers were separated. The organic layer was washed with brine (100 mL) and the separate aqueous layers were extracted with ethyl acetate (100 mL). The combined organic layers were dried with Na2SO4, filtered, and concentrated. The yellow oil was dried by high vacuum to give 6.7 g (75%) of 20 as a yellow-white waxy solid. 1H NMR was used to confirm the structure of the product. (Amine 22 was similarly prepared.)
Quantity
15.85 g
Type
reactant
Reaction Step One
Name
carbamate 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine
Quantity
11.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(OC([N:8]1[CH2:13][CH2:12][C:11](=[C:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)C.C(=O)(O)N>O.C(O)C>[C:15]1([C:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[C:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
15.85 g
Type
reactant
Smiles
[OH-].[Na+]
Name
carbamate 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine
Quantity
11.47 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)=C(C1=CC=CC=C1)C1=CC=CC=C1.C(N)(O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was then partitioned between water (100 mL) and ethyl acetate (150 mL)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the separate aqueous layers were extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The yellow oil was dried by high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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